molecular formula C18H18N4O2S3 B2831833 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one CAS No. 1111248-33-9

2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2831833
CAS No.: 1111248-33-9
M. Wt: 418.55
InChI Key: XOXJZQJERWVSSK-UHFFFAOYSA-N
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Description

2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a thiazole ring, a pyridazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyridazine ring, and finally the attachment of the morpholine ring. Common reagents used in these reactions include thiophene-2-carboxylic acid, 4-methyl-2-aminothiazole, and morpholine. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridazine rings using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide
  • 2-((6-(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Uniqueness

Compared to similar compounds, 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one is unique due to the presence of the morpholine ring, which may enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups in this compound may confer distinct biological activities and chemical reactivity.

Biological Activity

The compound 2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(morpholin-4-yl)ethan-1-one is a complex organic molecule that incorporates several heterocyclic structures, including thiophene, thiazole, and pyridazine. These structural components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The IUPAC name of the compound indicates its intricate structure, which includes various functional groups that contribute to its biological properties. The presence of the morpholine ring and the sulfanyl group enhances its potential as a therapeutic agent.

PropertyDetail
Molecular Formula C18H20N4OS2
Molecular Weight 368.50 g/mol
IUPAC Name 2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide
CAS Number 946310-26-5

Biological Activity Overview

Research indicates that compounds containing thiophene and thiazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to the target have shown significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Studies have indicated that derivatives of thiazole and thiophene can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anticonvulsant Effects : Some related compounds have demonstrated efficacy in models of epilepsy, suggesting potential neuroprotective effects.
  • Anti-inflammatory Activity : Certain derivatives have been reported to inhibit COX enzymes, indicating potential use in treating inflammatory conditions.

Antimicrobial Activity

A study by Dovepress highlighted the effectiveness of thiophene derivatives against multiple bacterial strains, demonstrating minimum inhibitory concentrations (MIC) that suggest strong antimicrobial potential. For instance, derivatives showed MIC values ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research published in PMC indicated that thiazole-containing compounds exhibit cytotoxicity against various cancer cell lines. For example, one study reported IC50 values lower than 10 µM for several thiazole derivatives against A431 (epidermoid carcinoma) cells . The mechanism involved apoptosis induction through mitochondrial pathways.

Anticonvulsant Effects

In a picrotoxin-induced convulsion model, several thiazole derivatives were tested for anticonvulsant activity. One derivative displayed an effective dose (ED50) of 18.4 mg/kg with a protection index (PI) of 9.2, indicating significant anticonvulsant potential .

Anti-inflammatory Activity

Thiazolidinone derivatives have been shown to inhibit COX enzymes effectively. For instance, compounds with IC50 values around 0.04 μmol exhibited comparable anti-inflammatory effects to standard medications like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of the compound is largely influenced by its structural components:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
  • Morpholine Group : May contribute to solubility and bioavailability.
  • Sulfanyl Linkage : Enhances interaction with biological targets due to increased electron density.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested against breast cancer cell lines, showing promising results with some compounds achieving IC50 values less than those of established chemotherapeutics .
  • Anticonvulsant Screening : In a recent study, various thiazole-based compounds were screened for anticonvulsant properties using animal models, revealing significant protective effects against induced seizures .

Properties

IUPAC Name

2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S3/c1-12-17(27-18(19-12)14-3-2-10-25-14)13-4-5-15(21-20-13)26-11-16(23)22-6-8-24-9-7-22/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXJZQJERWVSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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